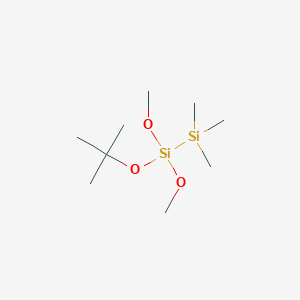

1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane

Description

1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane is a disilane derivative featuring a tert-butoxy group, two methoxy substituents, and three methyl groups on the silicon atoms. Its structure combines steric hindrance from the tert-butyl group with the electron-donating properties of methoxy groups, making it relevant in organosilicon chemistry for applications such as protective group strategies or precursor roles in synthesis.

Properties

CAS No. |

142602-69-5 |

|---|---|

Molecular Formula |

C9H24O3Si2 |

Molecular Weight |

236.45 g/mol |

IUPAC Name |

dimethoxy-[(2-methylpropan-2-yl)oxy]-trimethylsilylsilane |

InChI |

InChI=1S/C9H24O3Si2/c1-9(2,3)12-14(10-4,11-5)13(6,7)8/h1-8H3 |

InChI Key |

NIUOQPROTSMJHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O[Si](OC)(OC)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Core Disilane Formation Strategies

The 2,2,2-trimethyldisilane backbone is central to the compound’s structure. Disilanes are typically synthesized via dehydrogenative coupling, oxidative coupling, or transmetalation reactions.

Dehydrogenative Coupling with Silver Salts

Silver-catalyzed dehydrogenation of tertiary silanes is a viable route for disilane formation. For example:

- Reagents : Tertiary silanes (e.g., (CH₃)₃SiH), silver salts (Ag₂CO₃, AgBF₄), inert atmosphere.

- Conditions : -10°C to 120°C, 0.5–4 hours.

- Mechanism : Silver activates Si–H bonds, enabling coupling to form Si–Si bonds.

Example Reaction :

$$

\text{(CH₃)₃SiH + Ag₂CO₃ → (CH₃)₃Si–Si(CH₃)₃ + H₂↑}

$$

Note: This method avoids side reactions and achieves high yields (up to 97.8% in analogous systems).

Oxidative Coupling via Palladium Catalysis

Palladium-mediated cross-coupling of halosilanes with silane reagents is another approach. For instance:

- Reagents : Trimethylsilyl chloride (Me₃SiCl), palladium catalysts (Pd(PPh₃)₄), base (Na₂CO₃).

- Conditions : 80°C, 4–18 hours, inert atmosphere.

Example Reaction :

$$

\text{Me₃Si–X + Me₃Si–Y → Me₃Si–SiMe₃ + X–Y}

$$

Where X/Y = halides or boronates. Yields range from 42% to 93% in silacycle syntheses.

Introduction of Substituents: tert-Butoxy and Methoxy Groups

tert-Butoxy Group Installation

The tert-butoxy group is commonly introduced via alkylation or silylation.

Alkylation with tert-Butyl Chloride

- Reagents : tert-Butyl chloride, Lewis acid catalyst (e.g., HAlCl₄), solvent (CH₂Cl₂).

- Conditions : 0–50°C, 1–4 hours.

- Mechanism : Friedel-Crafts alkylation or nucleophilic substitution.

Example :

$$

\text{R–OH + (CH₃)₃C–Cl → R–O–C(CH₃)₃ + HCl↑}

$$

Yields up to 81% reported for tert-butyl ethers.

Silylation with tert-Butyl Silane Reagents

- Reagents : tert-Butylsilyl chlorides, base (e.g., imidazole).

- Conditions : Room temperature, 1–2 hours.

Example :

$$

\text{R–OH + (CH₃)₃C–SiCl₃ → R–O–Si(CH₃)₃ + HCl↑}

$$

Analogous to trimethylsilyl protection methods.

Methoxy Group Installation

Dimethoxy substituents are typically introduced via methoxylation.

Methylation with Methylating Agents

- Reagents : Dimethyl sulfate, methyl iodide, or methyl bromide, base (NaH, K₂CO₃).

- Conditions : 0–100°C, 1–24 hours.

Example :

$$

\text{R–OH + (CH₃)₂SO₄ → R–O–CH₃ + HSO₄⁻}

$$

High yields (>90%) achievable under basic conditions.

Transmetalation with Methoxy Silanes

- Reagents : Methoxysilanes (e.g., MeO–SiCl₃), Grignard reagents.

- Conditions : Anhydrous solvent, -78°C to room temperature.

Example :

$$

\text{RMgX + MeO–SiCl₃ → R–Si(OMe)₃ + MgXCl}

$$

Used in silane functionalization.

Multistep Synthesis Pathways

Combining the above strategies, plausible multistep routes emerge:

Route 1: Sequential Silylation and Alkylation

- Disilane Formation : Dehydrogenative coupling of trimethylsilane using Ag₂CO₃.

- tert-Butoxy Introduction : Alkylation with tert-butyl chloride under HAlCl₄ catalysis.

- Methoxy Installation : Methylation with methyl iodide and K₂CO₃.

Reaction Sequence :

$$

\text{(CH₃)₃SiH → (CH₃)₃Si–Si(CH₃)₃ → (CH₃)₃Si–Si(CH₃)₂–O–C(CH₃)₃ → Final Product}

$$

Comparative Analysis of Methods

Critical Considerations

- Steric Effects : tert-Butoxy groups may hinder silylation efficiency.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.

- Catalyst Recycling : Silver or palladium catalysts may require separation steps.

Chemical Reactions Analysis

1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanols or siloxanes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane derivatives.

Substitution: The tert-butoxy and dimethoxy groups can be substituted with other functional groups using appropriate reagents, such as halogenating agents or organometallic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.

Scientific Research Applications

1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex organic molecules.

Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.

Medicine: Its potential use in drug delivery systems is being explored, as the compound can be functionalized to carry therapeutic agents.

Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.

Mechanism of Action

The mechanism by which 1-tert-Butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The tert-butoxy and dimethoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The molecular pathways involved include the formation and cleavage of silicon-oxygen and silicon-carbon bonds, which are critical in its applications in synthesis and materials science.

Comparison with Similar Compounds

tert-Butyl(2-iodoethoxy)dimethylsilane (CAS: 101166-65-8)

Key Differences :

- Substituents : Replaces the disilane backbone with a single silicon atom and substitutes one methoxy group with an iodoethoxy chain.

- Reactivity : The iodine atom in the iodoethoxy group enhances electrophilicity, enabling nucleophilic substitutions (e.g., Suzuki couplings), whereas the methoxy groups in the target compound may favor hydrolysis or transesterification .

3-(tert-Butyldimethylsilyloxy)propan-1-amine (CAS: 115306-75-7)

Key Differences :

- Functional Groups : Features a silyl-protected amine instead of a disilane core. The tert-butyldimethylsilyl (TBS) group is a common protective moiety for alcohols and amines, while the target compound’s disilane structure may stabilize reactive intermediates .

- Stability : TBS groups are hydrolytically stable under mild acidic/basic conditions, whereas the tert-butoxy and methoxy groups in the target compound could exhibit varied stability depending on the silicon-silicon bond environment.

1-Tert-butoxybutane (CAS: 1000-63-1)

Key Differences :

- Core Structure : A simple ether with a tert-butoxy group attached to butane, lacking silicon.

- Physical Properties : Expected lower boiling point and higher volatility compared to the disilane due to weaker intermolecular forces (van der Waals vs. Si–Si bond strength).

- Reactivity : Ethers like 1-tert-butoxybutane undergo cleavage under strong acids, while the disilane may decompose via Si–O or Si–Si bond scission under similar conditions .

Comparative Data Table

Biological Activity

- Chemical Formula: C₁₁H₃₁O₄Si₂

- Molecular Weight: 246.5 g/mol

- CAS Number: 384216

Biological Activity Overview

The biological activity of silanes often relates to their ability to interact with biological systems through various mechanisms. Silanes can function as:

- Antimicrobial agents: Some silanes have shown efficacy against bacterial and fungal pathogens.

- Cytotoxic agents: Certain silane compounds exhibit cytotoxicity towards cancer cells.

- Drug delivery systems: Silanes can be used to modify surfaces for enhanced drug delivery.

The mechanisms by which silanes exert biological effects typically include:

- Membrane disruption: Silanes can integrate into lipid membranes, leading to increased permeability and cell lysis.

- Reactive oxygen species (ROS) generation: Some silanes may induce oxidative stress in cells, leading to apoptosis.

- Enzyme inhibition: Silanes can inhibit specific enzymes involved in metabolic pathways.

Research Findings and Case Studies

While direct studies on 1-tert-butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane are sparse, related compounds provide insights into potential biological activities:

Table 1: Related Silane Compounds and Their Biological Activities

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of various silane compounds found that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the silane structure could enhance antimicrobial efficacy.

Toxicological Considerations

The safety profile of 1-tert-butoxy-1,1-dimethoxy-2,2,2-trimethyldisilane is crucial for its potential applications. General toxicological data on silanes indicate:

- Inhalation hazards: Silanes can release harmful vapors; appropriate handling is essential.

- Skin irritation: Direct contact may cause irritation; protective measures are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.